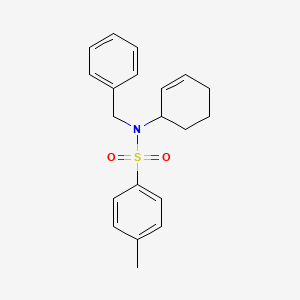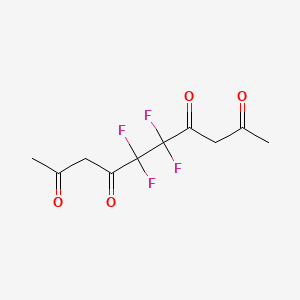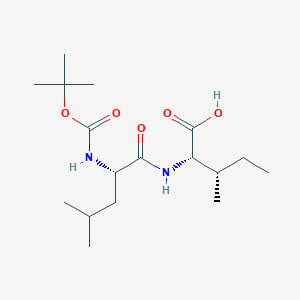
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- is a chemical compound with the molecular formula C20H23NO2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including respiration and acid-base balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The process can be summarized as follows:
Starting Materials: Benzenesulfonyl chloride, N-2-cyclohexen-1-yl-4-methylamine, and benzylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
Procedure: The benzenesulfonyl chloride is added dropwise to a solution of the amines in the solvent, with continuous stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and bacteria by targeting specific enzymes.
Industry: Utilized in the development of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide. By inhibiting these enzymes, the compound can disrupt various physiological processes, leading to its therapeutic effects. The molecular targets include the active site of the enzyme, where the compound binds and prevents the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- 4-Methyl-N-pyridin-3-yl-benzenesulfonamide
- N-Butylbenzenesulfonamide
Uniqueness
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- is unique due to its specific structural features, which confer distinct biological activities. The presence of the cyclohexenyl and phenylmethyl groups enhances its ability to interact with enzyme active sites, making it a potent inhibitor compared to other benzenesulfonamide derivatives.
Properties
CAS No. |
65120-92-5 |
|---|---|
Molecular Formula |
C20H23NO2S |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-benzyl-N-cyclohex-2-en-1-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H23NO2S/c1-17-12-14-20(15-13-17)24(22,23)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2,4-6,8-10,12-15,19H,3,7,11,16H2,1H3 |
InChI Key |
OILIKZQJDHAHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3CCCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)




